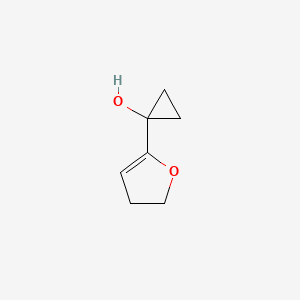

1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

920758-11-8 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

1-(2,3-dihydrofuran-5-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C7H10O2/c8-7(3-4-7)6-2-1-5-9-6/h2,8H,1,3-5H2 |

InChI Key |

CXLPOAJILIGQLT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=C1)C2(CC2)O |

Origin of Product |

United States |

Contextualization of Cyclopropyl Alcohol Architectures in Organic Synthesis

Cyclopropyl (B3062369) alcohols are a class of organic compounds that feature a hydroxyl group attached to a three-membered cyclopropane (B1198618) ring. nih.gov This structural motif is of significant interest in organic synthesis due to the inherent ring strain of the cyclopropane ring, which imparts unique chemical reactivity. wikipedia.org The high degree of s-character in the C-C bonds of the cyclopropane ring influences its chemical behavior, making these compounds valuable intermediates. ncert.nic.in

The synthesis of cyclopropyl alcohols can be achieved through various methods, including the Simmons-Smith cyclopropanation of allylic alcohols and tandem reactions that generate the desired structure in a one-pot procedure. nih.govnih.gov These methods often allow for a high degree of stereocontrol, which is crucial for the synthesis of complex molecules. acs.org The reactivity of cyclopropanols is characterized by ring-opening reactions, which can be promoted by acids, bases, or transition metals, leading to a variety of valuable linear or heterocyclic products. rsc.org

Below is a table summarizing key properties and synthetic approaches for cyclopropyl alcohols:

| Property | Description | Relevant Synthetic Methods |

| Structure | A hydroxyl group directly attached to a cyclopropane ring. | Simmons-Smith Reaction nih.govnih.gov |

| Reactivity | Prone to ring-opening reactions due to significant ring strain. rsc.org | Kulinkovich Reaction organic-chemistry.org |

| Synthetic Utility | Versatile intermediates for the synthesis of complex molecules. nih.gov | Tandem Asymmetric Addition-Cyclopropanation acs.org |

Significance of Dihydrofuran Ring Systems in Advanced Molecular Design

Dihydrofurans are five-membered heterocyclic compounds containing an oxygen atom and one double bond within the ring. nih.gov They are prevalent in a vast number of natural products and biologically active compounds, making them a key structural motif in medicinal chemistry and drug discovery. rsc.org The dihydrofuran ring can exist as different isomers, such as 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785), each with distinct chemical properties and synthetic accessibility.

The synthesis of dihydrofurans can be accomplished through various strategies, including ring-closing metathesis of appropriate diene precursors and the cyclization of allenic or propargylic alcohols. nih.govresearchgate.net The presence of the oxygen atom and the double bond within the ring provides sites for further functionalization, allowing for the construction of diverse and complex molecular scaffolds. acs.org

Key features of dihydrofuran ring systems are highlighted in the table below:

| Feature | Importance in Molecular Design | Common Synthetic Routes |

| Prevalence in Nature | Core structure in many biologically active natural products. rsc.org | Ring-Closing Metathesis |

| Chemical Reactivity | The enol ether moiety in 2,3-dihydrofuran allows for various transformations. nih.gov | Intramolecular Cyclization of Alcohols |

| Structural Diversity | Can be readily substituted to create a wide range of derivatives. | Oxidative Cyclization of Dicarbonyl Compounds acs.org |

Elucidation of the Hybrid Structural Motif: Interplay of Cyclopropane and Dihydrofuran Features

Approaches for the Construction of the Cyclopropane (B1198618) Ring in the Presence of Oxygen Heterocycles

Transition Metal-Catalyzed Cyclopropanation Reactionsacs.orgresearchgate.netrsc.org

Transition metal catalysis is a cornerstone for the efficient and selective synthesis of cyclopropanes. nih.govwikipedia.org Metals such as palladium, copper, and rhodium are widely used to catalyze the decomposition of diazo compounds, generating metal carbene intermediates that readily react with alkenes to form cyclopropane rings. wikipedia.org

Palladium catalysis offers a powerful tool for C-C bond formation and has been effectively applied to cyclopropanation reactions. researchgate.netacs.org Palladium(II) catalysts, for instance, can mediate the oxidative cyclization of appropriate precursors to create complex heterocyclic systems. acs.org While the direct palladium-catalyzed cyclopropanation of a dihydrofuran precursor to yield this compound is specific, the principles are well-established in the literature. For example, palladium-catalyzed cyclopropanation of 1,3-dienes using diazo esters has been shown to produce vinylcyclopropanes with high regioselectivity. acs.org

The general approach involves the reaction of a diene with a diazo compound in the presence of a palladium catalyst. Although many Pd(II) precatalysts may primarily yield dimerization products of the diazo compound, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) have shown success in promoting cyclopropanation, albeit sometimes with marginal conversion. acs.org The development of N-Heterocyclic Carbene (NHC)–Palladium(0) complexes has provided more active catalysts for olefin cyclopropanation with reagents like ethyl diazoacetate. acs.org Furthermore, intramolecular palladium-catalyzed C-H activation and subsequent cyclization represent a viable route for constructing fused ring systems, including those containing a cyclopropane ring. researchgate.netorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cyclopropanation

| Catalyst System | Substrate Type | Reagent | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ | 2-Substituted 1,3-dienes | Diazo esters | High 3,4-regioselectivity for vinylcyclopropane (B126155) formation. acs.org |

| NHC-Pd(0) Complexes | Olefins | Ethyl diazoacetate | Active catalysis for general olefin cyclopropanation. acs.org |

Copper catalysts are among the most common and cost-effective options for cyclopropanation reactions, particularly with diazo compounds. wikipedia.orgnih.gov The mechanism typically involves the formation of a copper-carbene intermediate which then transfers the carbene moiety to an alkene. nih.govnih.gov This methodology has been successfully applied to the cyclopropanation of heterocyclic systems like benzofurans and indoles using aryl diazoacetates and a copper(II) catalyst, representing a move towards more sustainable, earth-abundant metals. nih.gov

The choice of copper source and ligands is crucial for the reaction's success and selectivity. For instance, copper(I) iodide (CuI) has been used to catalyze cyclopropanation reactions with various terminal alkenes under mild conditions. nih.gov Theoretical studies using Density Functional Theory (DFT) have provided insight into the mechanism, detailing the generation of the copper-carbene complex and its subsequent reaction with the alkene. nih.gov In some cases, copper catalysis can also mediate rearrangements of activated cyclopropanes to form dihydrofurans, highlighting the close synthetic relationship between these two heterocyclic systems. thieme-connect.de

Table 2: Overview of Copper-Catalyzed Cyclopropanation

| Catalyst System | Substrate Type | Reagent | Key Feature |

|---|---|---|---|

| Copper(II) hexafluoroacetylacetonate | Benzofurans, Indoles | Aryl diazoacetates | Dearomative cyclopropanation of heterocycles. nih.gov |

| CuI | Aromatic and aliphatic alkenes | Fluorinated diazo compounds | Synthesis of fluorinated cyclopropanes under mild conditions. nih.gov |

Rhodium carboxylate complexes, such as dirhodium tetraacetate, are highly effective catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org The mechanism is believed to proceed through a rhodium carbene intermediate, which adds to the alkene in a concerted fashion, generally retaining the stereochemistry of the olefin. wikipedia.org Rhodium catalysis has been instrumental in developing stereodivergent methods, where minor adjustments to the catalyst or reaction conditions can switch the diastereoselectivity, for example, from a trans to a cis cyclopropane product. nih.gov This control is often achieved by carefully tuning the electronic and steric properties of the ligands on the rhodium center. nih.gov

While less common than rhodium or copper, titanium-based catalysts are also employed in cyclopropane synthesis. The development of catalytic systems involving other transition metals continues to be an active area of research, aiming to provide alternative reactivity and selectivity profiles for constructing these valuable three-membered rings.

Asymmetric Synthesis Strategies for Cyclopropyl (B3062369) Alcoholsacs.org

The generation of chiral cyclopropyl alcohols, such as this compound, is of significant interest due to the prevalence of chiral cyclopropanes in pharmacologically active molecules. acs.orgnih.gov Asymmetric synthesis can be achieved either by using chiral catalysts or by employing chiral auxiliaries. wikipedia.org

One powerful strategy involves tandem reactions where multiple transformations occur in a single pot, maximizing efficiency and minimizing the handling of intermediates. acs.orgnih.gov For example, an asymmetric addition of an organozinc reagent to an aldehyde can generate a chiral allylic zinc alkoxide. This intermediate can then direct a subsequent diastereoselective cyclopropanation using an in situ generated zinc carbenoid (e.g., from the Simmons-Smith reaction), yielding cyclopropyl alcohols with high enantiomeric and diastereomeric purity. acs.orgnih.gov

The catalytic enantioselective cyclopropanation of allylic alcohols is another key approach. acs.org This has been successfully demonstrated using bis(iodomethyl)zinc (B12336892) with a chiral promoter, such as a derivative of (R,R)-1,2-diaminocyclohexane. acs.org The pre-formation of the zinc alkoxide of the allylic alcohol is often critical for achieving high reaction rates and selectivities. acs.org

Table 3: Asymmetric Strategies for Cyclopropyl Alcohols

| Method | Key Reagents | Chiral Source | Noteworthy Outcome |

|---|---|---|---|

| Tandem Asymmetric Addition-Cyclopropanation | Dialkylzinc, CH₂I₂, Diethylzinc | Chiral Ligand (e.g., DIOP) | One-pot synthesis of chiral cyclopropyl alcohols with high stereoselectivity. acs.orgnih.gov |

| Catalytic Enantioselective Cyclopropanation | Et₂Zn, CH₂I₂ | Chiral bis-sulfonamide | Highly enantioselective cyclopropanation of a broad range of allylic alcohols. acs.org |

Annulation and Intramolecular Cyclization Routes to Cyclopropane Derivativesacs.orgresearchgate.net

Annulation and intramolecular cyclization reactions provide elegant and efficient pathways to fused cyclic systems, including those containing cyclopropane rings. rsc.orgorganic-chemistry.org These methods involve forming the cyclopropane as part of a larger ring-forming cascade. An annulation process can construct 1,1-disubstituted cyclopropanes through a radical/polar crossover mechanism, where a photocatalytically generated radical adds to a homoallylic substrate, followed by an intramolecular substitution. organic-chemistry.org

Intramolecular cyclopropanation is particularly effective. The reaction of diazoketones with 1,3-dienes within the same molecule, for instance, can lead to cyclopentene (B43876) annulation, a process that proceeds through a divinylcyclopropane intermediate. acs.org Similarly, a palladium-catalyzed aerobic (1+2) annulation has been developed to synthesize bicyclic structures like 3-azabicyclo[3.1.0]hex-2-ene, demonstrating the power of intramolecular C-H activation to forge the cyclopropane ring. researchgate.net These strategies are advantageous for creating complex polycyclic scaffolds in a single, often highly stereocontrolled, step.

Synthesis of the 4,5-Dihydrofuran Moiety and its Structural Integration

The 4,5-dihydrofuran ring is a common feature in many natural products and serves as a versatile synthetic intermediate. researchgate.netscilit.com Its synthesis can be achieved through various cyclization and rearrangement reactions.

A prominent method for forming dihydrofuran rings is through the radical cyclization of 1,3-dicarbonyl compounds with alkenes, often mediated by manganese(III) acetate. nih.gov This process involves the generation of an α-carbon radical from the dicarbonyl compound, which then adds to the alkene. The resulting radical intermediate undergoes oxidation and subsequent ring closure to yield the substituted 4,5-dihydrofuran. nih.gov For instance, the reaction of acetylacetone (B45752) with various alkenes like 2-vinylfuran and butadiene produces 3-acetyl-2-methyl-5-substituted-4,5-dihydrofurans. nih.gov

Another powerful strategy is metal-catalyzed intramolecular hydroalkoxylation or cycloisomerization. Gold- and silver-catalyzed reactions are particularly effective. For example, cationic silver complexes can catalyze the intramolecular addition of a hydroxyl group to an allene, forming the 2,5-dihydrofuran (B41785) scaffold. nih.govorganic-chemistry.org Similarly, gold catalysts can facilitate the 5-endo cyclization of hydroxyallenic esters to produce 2,5-dihydrofurans. organic-chemistry.org Copper-catalyzed ring-opening cyclization of hydroxycyclopropanols also provides a pathway to tetrahydrofurans, a related saturated scaffold. semanticscholar.org

Ring-closing metathesis (RCM) using ruthenium-based catalysts is another modern and efficient method for constructing 2,5-dihydrofurans from appropriate diene precursors. organic-chemistry.org

| Starting Materials | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone, 2-Vinylfuran | Mn(OAc)₃, Cu(OAc)₂ | 3-acetyl-2-methyl-5-(2'-furyl)-4,5-dihydrofuran | Good | nih.gov |

| Hydroxyallenic esters | Ph₃PAuCl, AgOTf | 2-alkyl/aryl-3-ethoxycarbonyl-2,5-dihydrofurans | Good to Excellent | organic-chemistry.org |

| Allenols | AgNO₃ | 2,5-Dihydrofuran derivatives | 75-88% | nih.gov |

| Diallylether derivatives | Schrock metathesis catalyst (Mo-based) | 2,5-Dihydrofuran | High | nih.gov |

Rearrangement reactions provide alternative entries into the dihydrofuran scaffold, often from readily available precursors. The Cloke-Wilson rearrangement, for example, describes the ring expansion of vinyl- or alkylidenecyclopropanes containing a carbonyl group to form dihydrofurans. researchgate.net This transformation can be initiated thermally or photochemically. A recent organocatalytic version using DABCO has been developed for the ring expansion of cyclopropyl ketones. acs.org

Photorearrangements have also been employed, such as the formal retro-Claisen photorearrangement of syn-7-benzoylnorbornene derivatives. Irradiation of these compounds leads to cis-fused dihydrofurans in excellent chemical yields via a proposed triplet 1,4-biradical intermediate. thieme-connect.com

Furthermore, donor-acceptor cyclopropanes can undergo facile rearrangement to dihydrofurans. cdnsciencepub.com These highly reactive cyclopropanes, when generated from the reaction of α-diazoketones with vinyl ethers, can spontaneously ring-open and re-close to form the more stable five-membered dihydrofuran ring, indicating that the cyclopropane is a transient intermediate in this pathway. cdnsciencepub.com There is also a known thermal interconversion between cyclopropane aldehyde and 2,3-dihydrofuran (B140613), highlighting the close relationship between these two structural types. acs.org

Integrating the dihydrofuran moiety with the cyclopropyl core is a significant synthetic challenge. One effective strategy is to build the heterocycle onto a pre-existing functionalized cyclopropane. A triphenylphosphine-catalyzed domino reaction of dialkyl acetylenedicarboxylates with 3-aryl-2-benzoylcyclopropane-1,1-dicarbonitrile provides a direct route to polysubstituted cyclopropyl 2,5-dihydrofuran-3-carboxylates. researchgate.net A key advantage of this method is the retention of the cyclopropane ring during the reaction sequence. researchgate.net

Another approach involves the cyclization of substrates that already contain the cyclopropyl group. For instance, the iodocyclization of vinylcyclopropanes bearing ketone, ester, or amide functionalities, mediated by reagents like phenyliodine(III) diacetate (PIDA) and sodium iodide, can produce cyclopropyl-fused tetrahydrofurans. otago.ac.nzchemrxiv.org While this yields a saturated furan (B31954) ring, it establishes the fundamental fused-ring system, which could potentially be modified to the dihydro- level.

A copper-catalyzed hydroxycyclopropanol ring-opening followed by intramolecular cyclization has been shown to form O-heterocycles. semanticscholar.org While this specific reaction leads to tetrahydrofurans and tetrahydropyrans, it demonstrates a strategy where the reactive cyclopropanol itself initiates the formation of the heterocyclic ring.

Stereoselective and Diastereoselective Synthesis of Dihydrofuran-Cyclopropanol Derivatives

Achieving stereocontrol in the synthesis of complex molecules like this compound is paramount, as the biological activity of chiral molecules often depends on their specific stereochemistry. This requires methods that can selectively produce one desired stereoisomer over others.

The stereoselective synthesis of the dihydrofuran and cyclopropane rings has been addressed independently in numerous studies. For the dihydrofuran moiety, a highly stereoselective synthesis of trans-2,3-dihydrofurans was achieved through the reaction of benzoylmethyltriphenylarsonium bromide with 3-arylidene-2,4-pentadione, which yielded the trans-diastereomer exclusively. tandfonline.com Multicomponent reactions have also been developed for the diastereoselective synthesis of novel spirooxindole-dihydrofurans with good to excellent stereoselectivity. tandfonline.com

For the cyclopropane ring, high diastereoselectivity is often achievable. An electrochemical method for coupling carbon pronucleophiles with unactivated alkenes yields nitrile-substituted cyclopropanes with high diastereoselectivity. nih.govacs.org Similarly, the reaction of chiral phenylvinyl epoxides with lithiated carbon anions can produce 1,2,3-trisubstituted cyclopropanes with high diastereomeric ratios. acs.org The use of biocatalysis, employing engineered myoglobin (B1173299) enzymes, has enabled the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes from olefins and diazoacetonitrile. rochester.edu

When combining these scaffolds, controlling the stereochemistry at the junction of the two rings becomes the critical challenge. A domino reaction that forms the dihydrofuran ring from a cyclopropane precursor demonstrated high diastereoselectivity in the formation of the final product. researchgate.net Asymmetric synthesis of dihydrofurans has also been achieved using phosphine (B1218219) oxide chemistry, where all possible diastereoisomers could be prepared selectively by starting from the same olefin. rsc.org

| Ring System | Method | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Dihydrofuran | Arsonium ylide reaction | Synthesis of trans-2,3-dihydrofurans | High (trans isomer) | tandfonline.com |

| Dihydrofuran | Three-component condensation | Synthesis of spirooxindole-dihydrofurans | Good to excellent d.r. | tandfonline.com |

| Cyclopropane | Electrochemical coupling | Synthesis of nitrile-substituted cyclopropanes | High d.r. | nih.gov |

| Cyclopropane | Tandem conjugate addition-epoxide opening | Synthesis of 1,2,3-trisubstituted cyclopropanes | up to 99:1 d.r. | acs.org |

| Cyclopropane | Myoglobin-catalyzed carbene transfer | Asymmetric synthesis of nitrile-substituted cyclopropanes | up to 99.9% de and ee | rochester.edu |

Ring-Opening Transformations of the Cyclopropane Substructure

The cyclopropylcarbinol system is a versatile functional group known to undergo ring-opening reactions through various mechanisms, driven by the release of ring strain. These transformations can be initiated by nucleophiles, electrophiles, or transition metal catalysts, leading to a variety of functionalized products.

Nucleophilic Ring-Opening Mechanisms

The ring-opening of cyclopropanes via nucleophilic attack typically requires the presence of electron-withdrawing groups to activate the ring, creating a "donor-acceptor" (D-A) cyclopropane. researchgate.net In the context of this compound, the dihydrofuran ring can act as an electron-donating group, while the hydroxyl group's electronic influence is more complex. Direct nucleophilic attack on an unactivated cyclopropane is difficult because the leaving group would be a carbanion, which is highly unstable. masterorganicchemistry.com

However, in related systems, nucleophilic ring-opening can be facilitated under specific conditions. For instance, the use of a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) can catalyze the nucleophilic ring-opening of D-A cyclopropanes at room temperature. researchgate.net This method has proven effective for a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. researchgate.net The mechanism is thought to involve protonation, which enhances the electrophilicity of the cyclopropane ring, followed by attack from the nucleophile. researchgate.netresearchgate.net A study by Richmond et al. demonstrated the utility of this approach with various D-A cyclopropanes and nucleophiles.

Table 1: Examples of Brønsted Acid-Catalyzed Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes Data sourced from Richmond, Vukovic, and Moran (2018). researchgate.net

| Cyclopropane Substrate (Donor-Acceptor) | Nucleophile | Product Yield |

| 2-phenyl-1,1-cyclopropanedicarboxylate | 1,3,5-Trimethoxybenzene | 99% |

| 2-phenyl-1,1-cyclopropanedicarboxylate | Mesitylene | 96% |

| 2-phenyl-1,1-cyclopropanedicarboxylate | 2,6-Dimethylphenol | 91% |

| 2-phenyl-1-acetylcyclopropane | 1,3,5-Trimethoxybenzene | 60% |

Electrophilic Activation and Subsequent Ring-Opening Reactions

Electrophilic activation is a common pathway for the ring-opening of cyclopropylcarbinols. The reaction is typically initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This departure generates a cyclopropylcarbinyl cation, which is unstable and rapidly rearranges. The strain in the three-membered ring facilitates the cleavage of a C-C bond to form more stable carbocationic intermediates, such as a homoallyl cation or a cyclobutyl cation. youtube.com

This process can be leveraged synthetically. For example, treatment with electrophilic reagents like N-Bromosuccinimide (NBS) can mediate the ring-opening of cyclopropylcarbinols. acs.org Similarly, photoredox-catalyzed methods have been developed for the ring-opening oxo-amination of electronically unbiased cyclopropanes, demonstrating that even unactivated rings can be opened under the right conditions. researchgate.net A unique approach involves the formation of photoactive electron donor-acceptor (EDA) complexes between aryl-substituted cyclopropanols and electron-deficient olefins, which upon UV irradiation, trigger a homolytic cleavage of the cyclopropane ring. chemrxiv.org

Metal-Catalyzed Ring-Opening and Functionalization

Transition metals are highly effective catalysts for the ring-opening and functionalization of cyclopropanes. Dirhodium catalysts, in particular, are widely used in reactions involving diazo compounds to generate metal-carbene intermediates, which are key in cyclopropanation reactions. nih.govwikipedia.org The reverse of this process, the metal-catalyzed ring-opening of cyclopropanes, is also a powerful synthetic tool.

Rhodium(II) catalysts can facilitate the stereoselective cyclopropanation of electron-deficient alkenes, and computational studies suggest the reaction proceeds through the formation of a rhodium-bound carbonyl ylide in some cases. nih.gov Silver(I) and Manganese(III) have also been employed to catalyze the oxidative radical ring-opening of cyclopropanols. beilstein-journals.org For instance, Ag(I) catalysis in the presence of an oxidant like K₂S₂O₈ can generate a cycloalkoxy radical from a cyclopropanol. This radical undergoes β-scission (ring-opening) to produce a more stable alkyl radical, which can then be trapped by other reagents in the mixture. beilstein-journals.org

Table 2: Metal Catalysts in Related Cyclopropane Transformations

| Catalyst System | Transformation Type | Substrate Example | Key Feature | Reference |

| Rh₂(S-DOSP)₄ | Enantioselective Cyclopropanation | Methyl p-tolyldiazoacetate | High diastereoselectivity and enantioselectivity | nih.gov |

| Ag(I) / K₂S₂O₈ | Radical Ring-Opening/Chlorination | Cyclopropanols | Formation of a cycloalkoxy radical intermediate | beilstein-journals.org |

| Rh₂(R-TPPTTL)₄ | C-H Functionalization | Aryldiazoacetates | High catalyst turnover numbers | nih.gov |

Reactivity of the 4,5-Dihydrofuran Heterocycle

The 4,5-dihydrofuran ring in the target molecule also possesses distinct reactivity, primarily centered around rearrangement processes and its potential to participate in cycloaddition reactions as an electron-rich alkene.

Rearrangement Processes of Dihydrofurans

Dihydrofurans are key intermediates in several important rearrangement reactions. The Achmatowicz reaction, for example, converts a furan into a dihydropyran. The process begins with the oxidation of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges in the presence of acid to the dihydropyran product. wikipedia.org This reaction is a cornerstone in the total synthesis of monosaccharides. wikipedia.org

Another relevant transformation is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl ketones to dihydrofurans. acs.org While this is a method for forming dihydrofurans, the principles of skeletal rearrangement are pertinent. More complex cascade reactions involving dihydrofuran intermediates have also been developed. For example, a domino Claisen rearrangement/electrocyclic ring-closure sequence starting from furylcarbinols can produce dihydro-furo[2,3-b]furans. acs.org Photochemical rearrangements, such as a formal retro-Claisen photorearrangement, have been used to synthesize dihydrofurans from benzoylnorbornene derivatives. nih.govresearchgate.net

Cycloaddition Reactions Involving Dihydrofuran Moieties

The double bond within the 4,5-dihydrofuran ring can participate in cycloaddition reactions. The most prominent of these is the Diels-Alder [4+2] cycloaddition, a powerful method for forming six-membered rings. wikipedia.org In these reactions, furan and its derivatives typically act as the diene component. rsc.orgresearchgate.net While 4,5-dihydrofuran itself lacks a conjugated diene system, its electron-rich double bond can act as a potent dienophile in reactions with dienes.

Alternatively, in hetero-Diels-Alder reactions, the enol ether part of the dihydrofuran can react as the dienophile with various dienes. The reactivity and selectivity (both regio- and stereoselectivity) of Diels-Alder reactions involving furans are highly dependent on the substituents and reaction conditions. mdpi.comnih.gov For instance, electron-donating groups on the furan ring generally increase its reactivity. researchgate.net While the direct Diels-Alder reaction of some furan derivatives like furfural (B47365) can be thermodynamically unfavorable, their reactivity can be enhanced by modifying the substituents. mdpi.comnih.gov Metal-coordinated furans can also undergo cycloadditions; for example, rhenium-coordinated furan complexes react with dienophiles like tetracyanoethylene (B109619) (TCNE) to yield 7-oxabicycloheptene structures. nih.gov

Intramolecular Reaction Cascades and Rearrangements within the Hybrid Framework

The strained cyclopropanol ring in concert with the adjacent dihydrofuran system in this compound provides a fertile ground for a variety of intramolecular transformations. These reactions are often driven by the release of ring strain and can lead to the formation of more stable five-membered heterocyclic systems.

Cloke-Wilson Rearrangement and Related Transformations

The Cloke-Wilson rearrangement is a significant thermal or catalyzed transformation of cyclopropanes bearing a carbonyl group, leading to the formation of dihydrofurans. nih.govorganicreactions.org This reaction is driven by the release of the high ring strain inherent in the cyclopropane ring, which is estimated to be around 115 kJ mol⁻¹. rsc.org For this compound, which can be considered a masked cyclopropyl ketone, this rearrangement is a highly plausible reaction pathway. The rearrangement can be initiated thermally, often requiring harsh conditions, or catalyzed by Brønsted acids, Lewis acids, or organometallic complexes under milder conditions. nih.govorganicreactions.org

The uncatalyzed Cloke-Wilson rearrangement can require high temperatures, sometimes as high as 400°C for simple cyclopropanecarbaldehydes. nih.gov However, catalysis can significantly lower the activation barrier. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst has been shown to facilitate the rearrangement of cyclopropyl ketones to 2,3-dihydrofurans. nih.govacs.org The mechanism in such cases often involves the formation of a zwitterionic intermediate. nih.gov Copper-catalyzed variants of the Cloke-Wilson rearrangement have also been developed, expanding the scope of the reaction to include the synthesis of highly substituted dihydrofurans. nih.gov

In the context of this compound, the rearrangement would likely proceed through the cleavage of the bond between the carbonyl carbon and one of the adjacent cyclopropyl carbons, followed by the formation of a new carbon-oxygen bond to yield a spirocyclic or fused furan-dihydrofuran system. The regioselectivity of the ring opening would be influenced by the substitution pattern on the cyclopropane ring and the electronic nature of the dihydrofuran substituent.

Stereochemical Isomerization of Cyclopropanols

The stereochemistry of the cyclopropanol moiety is a crucial aspect of its reactivity. Isomerization of cyclopropane-containing molecules provides a direct route to access all their diastereoisomers. While much of the research on catalytic isomerization has focused on carbonyl- and vinyl-substituted cyclopropanes, recent studies have explored the isomerization of cyclopropanols themselves.

For instance, silver(I) catalysis has been shown to be effective in the stereochemical isomerization of cis-1,2-disubstituted cyclopropanols to their more stable trans-diastereomers. This process is believed to proceed through the formation of a silver homoenolate intermediate. The reaction is often reversible and proceeds under thermodynamic control, favoring the formation of the more stable isomer. This methodology allows for access to both diastereomers from a single synthetic strategy for constructing the cyclopropanol core. Given the presence of a substituent on the cyclopropane ring in this compound, the potential for stereochemical isomerization at the cyclopropane carbons exists, which could have significant implications for the stereochemical outcome of its subsequent rearrangements.

Detailed Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for controlling the outcome of the transformations involving this compound. This includes the characterization of transient species such as transition states and reactive intermediates.

Transition State Characterization and Analysis

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions, including rearrangements of cyclopropyl systems. nih.govacs.orgrsc.orgresearchgate.net These studies allow for the characterization of transition state geometries and the calculation of activation energies, providing deep insights into the reaction pathways.

In the context of the Cloke-Wilson rearrangement of analogous cyclopropyl ketones, DFT calculations have been employed to map out the potential energy surface of the reaction. nih.govacs.org For a DABCO-catalyzed rearrangement, calculations show that the reaction proceeds stepwise. nih.govacs.org The initial step is the nucleophilic attack of DABCO on the cyclopropane ring, leading to a zwitterionic intermediate through a transition state with a significant activation barrier. nih.govacs.org This is followed by an intramolecular cyclization with the expulsion of the catalyst. nih.govacs.org

The table below presents representative computational data for the transition states in the DABCO-catalyzed Cloke-Wilson rearrangement of a phenyl-substituted cyclopropyl ketone, which serves as a model for understanding the potential energetic landscape of the rearrangement of this compound.

| Transition State | Description | Calculated ΔG‡ (kcal/mol) | Key Bond Distances (Å) |

| TS1aPh–C2 | Nucleophilic attack of DABCO at the C2 position of the cyclopropane ring. | 33.9 | N/A |

| TS2d-C2 | 5-exo-tet cyclization of the zwitterionic intermediate. | 27.8 (relative to intermediate) | N/A |

Table 1: Calculated Gibbs free energies of activation for the DABCO-catalyzed Cloke-Wilson rearrangement of a model cyclopropyl ketone. Data sourced from DFT calculations at the SMD(toluene)-M06-2X/6-31+G(d,p) level. nih.govacs.org

These computational findings suggest that the analogous rearrangement of this compound would also proceed through well-defined transition states with substantial activation barriers, highlighting the importance of catalysis in facilitating these transformations under milder conditions.

Identification and Verification of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. In the rearrangements of cyclopropanols and their derivatives, zwitterionic species are frequently postulated as key intermediates. nih.govresearchgate.netrsc.org

In the DABCO-catalyzed Cloke-Wilson rearrangement, the formation of a 1,3-zwitterionic intermediate resulting from the nucleophilic ring-opening of the cyclopropane is a cornerstone of the proposed mechanism. nih.govacs.org Computational studies not only support the existence of these intermediates but also provide information about their geometries and relative energies. nih.govacs.org For instance, in the rearrangement of a phenyl-substituted cyclopropyl ketone, the zwitterionic intermediate formed after the initial attack of DABCO is calculated to be endergonic by 18.3 kcal/mol relative to the starting materials. nih.govacs.org

Experimental verification of such transient species can be challenging but is sometimes possible through spectroscopic techniques under specific conditions. For example, dynamic high-resolution mass spectrometry has been used to detect zwitterionic intermediates in certain cyclopropanation reactions. rsc.org While no direct spectroscopic data for the intermediates in the rearrangement of this compound are available, the consistent computational and mechanistic evidence from related systems strongly suggests their involvement.

The table below summarizes the key reactive intermediates proposed in the rearrangements of analogous cyclopropyl systems.

| Intermediate | Description | Method of Postulation/Verification |

| Zwitterion | A dipolar species formed by the nucleophilic opening of the cyclopropane ring. | DFT calculations, Mechanistic proposals. nih.govnih.govacs.org |

| Homoenolate | A reactive species formed from cyclopropanols, often involving a metal. | Postulated in silver-catalyzed isomerizations. |

Table 2: Proposed reactive intermediates in the rearrangements of cyclopropanol-related systems.

Spectroscopic and Structural Elucidation Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Advanced NMR techniques are indispensable for establishing the connectivity, regiochemistry, and relative stereochemistry of 1-(4,5-dihydrofuran-2-yl)cyclopropan-1-ol. While specific experimental data for this exact molecule is not publicly available, the expected spectroscopic features can be inferred from analyses of its constituent substructures, such as 2,5-dihydrofuran (B41785) and various cyclopropane (B1198618) derivatives. chemicalbook.comdtic.mil

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key insights. The olefinic proton on the dihydrofuran ring would likely appear as a multiplet in the downfield region, characteristic of protons on a double bond adjacent to an oxygen atom. For 2,5-dihydrofuran, the olefinic protons (H-2/H-5) resonate at approximately 5.89 ppm. chemicalbook.com The methylene (B1212753) protons of the dihydrofuran ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. The cyclopropyl (B3062369) protons would resonate in the upfield region, typically between 0 and 2 ppm, with their exact chemical shifts and coupling constants (J-values) being highly dependent on their stereochemical relationship to the hydroxyl and dihydrofuran substituents. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for determining the relative stereochemistry by identifying protons that are in close spatial proximity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbon atoms of the double bond in the dihydrofuran ring are expected to have chemical shifts in the vinylic region. In related dihydrofuran systems, these carbons appear at distinct chemical shifts. researchgate.net The carbon bearing the hydroxyl group on the cyclopropane ring would be shifted downfield due to the electronegativity of the oxygen atom. The other cyclopropyl carbons would appear at higher field. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below:

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| C2 (Dihydrofuran) | - | ~150-155 |

| C3 (Dihydrofuran) | ~6.0-6.2 (m) | ~125-130 |

| C4 (Dihydrofuran) | ~2.5-2.7 (m) | ~30-35 |

| C5 (Dihydrofuran) | ~4.2-4.4 (t) | ~70-75 |

| C1' (Cyclopropyl) | - | ~60-65 |

| C2'/C3' (Cyclopropyl) | ~0.5-1.5 (m) | ~10-20 |

| OH | Variable | - |

Note: These are estimated values and would require experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₇H₁₀O₂).

The fragmentation of this molecule under electron ionization (EI) or other ionization techniques would be influenced by the presence of both the dihydrofuran ring and the cyclopropanol (B106826) moiety. The molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Ring-opening of the cyclopropanol: Cyclopropanols are known to be unstable and can undergo ring-opening reactions. youtube.com This could lead to the formation of ions corresponding to propanal fragments or related structures.

Loss of small neutral molecules: Fragmentation could proceed via the loss of water (H₂O) from the hydroxyl group, or the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) from the dihydrofuran ring.

Cleavage of the bond between the two rings: This would generate fragment ions corresponding to the cyclopropanol cation and the dihydrofuran radical, or vice versa.

The study of fragmentation patterns in related heterocyclic and cyclopropyl compounds provides a basis for predicting the behavior of the title compound. dtic.mildtic.mil

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion |

| 108 | [C₇H₈O]⁺ | Loss of H₂O |

| 98 | [C₆H₁₀O]⁺ | Loss of CO |

| 85 | [C₅H₅O]⁺ | Cleavage and rearrangement |

| 71 | [C₄H₇O]⁺ | Dihydrofuran ring fragment |

| 55 | [C₃H₃O]⁺ | Cyclopropanol ring fragment |

Note: This table represents plausible fragmentation patterns that would need to be confirmed by experimental data.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

The structural data obtained would provide invaluable information on the interaction between the cyclopropyl and dihydrofuran rings, including any distortions from ideal geometries caused by steric or electronic effects. While no specific crystal structure for this compound has been reported, data from related heterocyclic and cyclopropyl-containing molecules provide a foundation for what might be expected. mdpi.com

| Structural Parameter | Expected Range/Value |

| C-C bond length (cyclopropyl) | ~1.51 Å |

| C-O bond length (hydroxyl) | ~1.43 Å |

| C=C bond length (dihydrofuran) | ~1.34 Å |

| C-O-C angle (dihydrofuran) | ~108-112° |

| Inter-ring bond length | ~1.50 Å |

Note: These are typical values from related structures and serve as a general guide.

Conformational Analysis and Stereoelectronic Effects in Cyclopropyl-Heterocyclic Systems

The conformational preferences of this compound are governed by a complex interplay of steric and stereoelectronic effects. The orientation of the cyclopropyl group relative to the dihydrofuran ring is a key conformational feature. The cyclopropane ring itself is rigid, but rotation around the single bond connecting it to the dihydrofuran ring can lead to different conformers. dalalinstitute.com

Conformational Analysis: The five-membered dihydrofuran ring is not planar and typically adopts an envelope or twisted conformation to relieve torsional strain. youtube.comdalalinstitute.com The substitution pattern will influence the preferred conformation. The interaction between the substituents on the cyclopropane ring and the dihydrofuran ring will dictate the most stable rotational isomer. Computational studies, such as those using Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface and identifying the low-energy conformers. Recent studies have shown that a cyclopropyl group can have surprising effects on the conformational preferences of adjacent rings, sometimes favoring an axial orientation for substituents that would typically be equatorial. rsc.orgchemistryworld.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. researchgate.netarxiv.org It is widely employed for geometric optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For 1-(4,5-dihydrofuran-2-yl)cyclopropan-1-ol, DFT calculations would precisely predict key structural parameters.

The process begins with defining a starting geometry and then using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or a larger one like the cc-pVTZ) to iteratively solve the electronic structure equations and minimize the forces on each atom until a stable energy minimum is reached. arxiv.orgresearchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield the molecule's total electronic energy, which is fundamental for creating energetic profiles of potential reactions. By calculating the energies of reactants, transition states, and products, one can determine reaction enthalpies and activation barriers, providing insight into reaction feasibility and kinetics. arxiv.org

Table 1: Predicted Key Geometric Parameters for this compound from Hypothetical DFT Optimization (Note: This table is illustrative, based on typical values for similar structural motifs, as specific published data for this compound is unavailable.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(cyclopropane)-C(cyclopropane) | Average bond length within the cyclopropane (B1198618) ring | ~1.51 Å |

| C-O (hydroxyl) | Bond length of the hydroxyl group's C-O bond | ~1.43 Å |

| C=C (dihydrofuran) | Bond length of the double bond in the dihydrofuran ring | ~1.34 Å |

| C-O (dihydrofuran ether) | Bond length of the ether linkage in the dihydrofuran ring | ~1.43 Å |

| **Bond Angles (°) ** | ||

| C-C-C (cyclopropane) | Internal angle of the cyclopropane ring | ~60° |

| C-C(OH)-C | Angle around the carbon bearing the hydroxyl group | ~118° |

| C-O-C (ether) | Angle of the ether linkage within the dihydrofuran ring | ~108° |

| Dihedral Angles (°) |

Analysis of Ring Strain and Stabilization Energies in Cyclopropane and Dihydrofuran Ring Systems

The structure of this compound features two distinct ring systems, each with its own energetic considerations. The cyclopropane ring is notable for its significant ring strain, which is a combination of angle strain and torsional strain.

Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°. This compression of bond angles leads to inefficient orbital overlap and substantial instability. masterorganicchemistry.com The total ring strain of a simple cyclopropane ring is approximately 27.6 kcal/mol. masterorganicchemistry.com

Torsional Strain: The C-H bonds on adjacent carbon atoms in cyclopropane are in a fully eclipsed conformation, further increasing its potential energy. masterorganicchemistry.com

Table 2: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Size | Ring Strain (kcal/mol) | Source |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 4 | 26.3 | masterorganicchemistry.com |

| Cyclopentane | 5 | 6.2 | youtube.com |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, most importantly, transition states. arxiv.org A transition state represents the highest energy point along the lowest energy path between a reactant and a product. Its structure and energy determine the activation energy (barrier) of the reaction.

For this compound, a key reaction pathway to investigate would be the acid-catalyzed ring-opening of the cyclopropane moiety, a common reaction for such strained systems. Computational chemists can model this by:

Proposing a reaction mechanism, for instance, protonation of the hydroxyl group, followed by heterolytic cleavage of a C-C bond in the cyclopropane ring.

Performing a transition state search using algorithms that locate saddle points on the potential energy surface.

Confirming the located transition state by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucm.es

Calculating the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactant and product. ucm.es

DFT studies on related alkenyl cyclopropyl (B3062369) carbinols have shown how substituents and stereochemistry influence the energy barriers of ring-opening reactions, with calculated energy differences between competing transition states often being just a few kcal/mol. researchgate.net

Table 3: Example of Calculated Activation Free Energies (ΔG‡) for Competing Transition States in a Related Cyclopropane Ring-Opening Reaction (Note: Data is illustrative, based on findings for a substituted alkenyl cyclopropyl carbinol system.)

| Transition State | Description | Relative Free Energy (kcal/mol) | Source |

|---|---|---|---|

| TSA | Ring opening via Path A | 4.9 | researchgate.net |

| TSB | Ring opening via Path B | 0.0 (Reference) | researchgate.net |

Electronic Structure and Frontier Molecular Orbital Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in this compound can predict its reactivity towards electrophiles and nucleophiles.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org For this compound, the HOMO is expected to have significant contributions from the π-system of the C=C double bond in the dihydrofuran ring and the non-bonding lone pair orbitals of the two oxygen atoms.

LUMO: The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. libretexts.org Given the high ring strain, the LUMO is likely to be an antibonding σ* orbital associated with the C-C bonds of the cyclopropane ring. An interaction with a nucleophile's HOMO could populate this σ* orbital, leading to C-C bond cleavage and ring opening.

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability; a large gap suggests high stability, while a small gap suggests higher reactivity. researchgate.net DFT calculations can precisely determine the energies and visualize the 3D shapes of these frontier orbitals.

Table 4: Conceptual FMO Properties and Reactivity Predictions for this compound

| Orbital | Expected Location | Predicted Reactivity |

|---|---|---|

| HOMO | π-system of dihydrofuran; Oxygen lone pairs | Site of electrophilic attack |

| LUMO | σ* orbitals of cyclopropane C-C bonds | Site of nucleophilic attack, leading to ring opening |

Conformational Landscape Exploration via Computational Methods

Computational methods can systematically explore the conformational landscape to identify all stable conformers (local energy minima) and the energy barriers for interconversion between them. This is typically done by:

Performing a systematic or stochastic search by rotating key dihedral angles, such as the one connecting the two rings.

Optimizing the geometry of each potential conformer found.

Calculating the relative energies of the stable conformers to determine their population distribution at a given temperature according to the Boltzmann distribution.

For this molecule, the key degrees of freedom would be the rotation around the C-C bond linking the cyclopropanol (B106826) to the dihydrofuran ring and the various puckered forms (e.g., envelope, twist) of the five-membered dihydrofuran ring. Identifying the global minimum energy conformer is essential for accurate predictions of the molecule's properties.

Applications in Advanced Organic Synthesis

Strategic Role as a Key Synthetic Building Block for Architecturally Complex Molecules

1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol is conceptually a powerful building block for the synthesis of architecturally complex molecules. The inherent ring strain of the cyclopropane (B1198618) (approximately 28 kcal/mol) and the electronic nature of the adjacent dihydrofuran ring and hydroxyl group make it a "donor-acceptor" cyclopropane, primed for selective ring-opening reactions. researchgate.netnih.gov This reactivity provides a reliable method for introducing a three-carbon chain with multiple functional handles. Such synthons are invaluable in both target-oriented and diversity-oriented synthesis. rsc.orgresearchgate.net

The dihydrofuran moiety, a cyclic enol ether, can be transformed into various other heterocyclic systems or acyclic structures. The tertiary alcohol provides a site for further functionalization or can act as a directing group in stereocontrolled reactions. The combination of these features in a single, relatively compact molecule allows for rapid increases in molecular complexity, a desirable attribute in the synthesis of natural products and pharmaceutical agents. nih.govrsc.orgresearchgate.net For instance, the controlled cleavage of the cyclopropane ring can generate intermediates that undergo subsequent cyclizations to form larger carbocyclic or heterocyclic frameworks. rsc.orgnih.gov

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of this compound can be selectively harnessed at its three principal functional groups: the hydroxyl, the dihydrofuran, and the cyclopropane.

Chemical Transformations of the Hydroxyl Functionality

The tertiary hydroxyl group is a key site for derivatization, although it is often resistant to oxidation under standard conditions that would typically transform primary or secondary alcohols. acs.orglibretexts.org

Oxidation: Chromic acid oxidation of tertiary cyclopropanols does not lead to ketone formation but instead results in ring cleavage, yielding a β-keto carboxylic acid fragment through a process involving a chromium(IV) intermediate. acs.org Photo-oxidation in the presence of aryl ketones can also induce ring cleavage to produce β-hydroxy ketones. acs.org

Substitution: Direct nucleophilic substitution of the hydroxyl group is challenging. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate subsequent substitution reactions. These reactions often proceed through pathways that preserve the cyclopropane ring. rsc.org

Protection/Etherification: The hydroxyl group can be protected as a silyl (B83357) ether or other standard protecting groups to prevent its interference in subsequent reaction steps targeting the other functionalities of the molecule.

Table 1: Representative Transformations of the Tertiary Cyclopropanol (B106826) Moiety

| Starting Material Class | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| Tertiary Cyclopropanol | Chromic Acid | β-Keto Acid (via ring cleavage) | acs.org |

| Tertiary Cyclopropanol | Aryl Ketone, hv | β-Hydroxy Ketone (via ring cleavage) | acs.org |

| Tertiary Cyclopropanol | TsCl, Pyridine | Cyclopropyl (B3062369) Tosylate | rsc.org |

Modifications and Transformations of the Dihydrofuran Ring

The 4,5-dihydrofuran ring contains a reactive enol ether functionality, making it susceptible to a range of chemical transformations.

Heck Reaction: The double bond of the dihydrofuran can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, leading to the formation of 2-aryl- or 2-vinyl-2,5-dihydrofurans. organic-chemistry.org

Reduction: The dihydrofuran ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative. This can be achieved through catalytic hydrogenation or, in a formal sense, via Brønsted acid-catalyzed reduction using silanes, which can be controlled to prevent over-reduction. acs.org

Cycloadditions: The electron-rich double bond can potentially act as a dienophile or dipolarophile in cycloaddition reactions, leading to more complex fused or bridged heterocyclic systems. Copper-catalyzed [4+1] cycloadditions of related enones with diazo compounds are known to produce dihydrofurans. nih.govacs.org

Hydrolysis: Acid-catalyzed hydrolysis of the enol ether moiety would open the dihydrofuran ring to generate a γ-hydroxy ketone, providing another pathway to linear, functionalized structures.

Table 2: Potential Reactions of the Dihydrofuran Moiety

| Starting Material Class | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| 2,3-Dihydrofuran (B140613) | Ar-X, Pd catalyst | 2-Aryl-2,5-dihydrofuran | organic-chemistry.org |

| Furan (B31954) (related system) | H3PO4, Silane | 2,5-Dihydrofuran (B41785) | acs.org |

| α,β-Unsaturated Ketone | Diazoacetate, Cu catalyst | Substituted Dihydrofuran | nih.govacs.org |

| Enol Ether | H3O+ | γ-Hydroxy Ketone | N/A |

Reactions Involving the Cyclopropane Moiety for Further Elaboration

The high ring strain of the cyclopropane makes it the most reactive part of the molecule under many conditions, particularly those involving acids, transition metals, or radical initiators. researchgate.netnih.govnih.gov

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can open to form a stabilized cyclopropylcarbinyl cation, which can be trapped by nucleophiles or rearrange to a homoallyl cation. chemrxiv.orgrsc.orgresearchgate.net This leads to 1,3-difunctionalized products. For example, reaction with chalcogenyl halides in the presence of a Lewis acid results in 1,3-halochalcogenation. acs.org

Transition-Metal-Catalyzed Ring Opening: Catalysts based on rhodium, palladium, cobalt, or copper can mediate the ring-opening of vinyl or aryl cyclopropanes. nih.govrsc.orgacs.org These reactions can be coupled with nucleophiles like boronic acids or proceed as annulations, for instance, forming cyclopentenols when reacted with alkynes under cobalt catalysis. rsc.org

Radical Ring Opening: The cyclopropane ring can be opened via a radical pathway. Single-electron transfer (SET) oxidation, often initiated by photoredox catalysis or metal oxidants like Mn(III) or Cu(II), generates a radical cation that readily undergoes ring cleavage. nih.govnih.govchemrxiv.org The resulting β-keto radical can be trapped by various radical acceptors, such as electron-deficient alkenes, to form more complex adducts. nih.govchemrxiv.org

Cyclopropane-Mediated Divergent Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the cyclopropane ring allows it to serve as a latent 1,3-dipole or a source of a three-carbon chain, enabling the divergent synthesis of various heterocyclic scaffolds. rsc.orgresearchgate.netnih.gov The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

For example, cobalt-catalyzed ring-opening coupling of cyclopropanols with internal alkynes can be directed to form either β-alkenyl ketones or multisubstituted cyclopentenol (B8032323) derivatives by simply changing the solvent. rsc.org Similarly, copper-catalyzed ring-opening reactions have been developed to divergently synthesize γ-butyrolactones and δ-ketoesters. nih.gov Radical-mediated ring-opening followed by annulation with vinyl azides provides a route to azaheterocycles. nih.gov This ability to access multiple product classes from a single precursor highlights the synthetic power of the this compound scaffold. rsc.orgnih.gov

Attainment of Stereochemical Control in Multi-Step Synthetic Sequences

Achieving stereochemical control is paramount in modern organic synthesis. The synthesis of this compound in an enantiomerically enriched form is a crucial first step for its application in asymmetric synthesis. rsc.org

Enantioselective Synthesis: Biocatalytic methods, using engineered enzymes like myoglobin (B1173299) or cytochrome P450, have emerged as powerful tools for the highly diastereo- and enantioselective synthesis of substituted cyclopropanes and cyclopropanols. rochester.eduacs.orgacs.orgnih.gov Asymmetric catalytic methods, including organocatalysis or transition-metal catalysis with chiral ligands, can also be employed to synthesize chiral dihydrofurans and cyclopropanes. acs.orgthieme-connect.comrsc.org

Stereospecific Transformations: Once the chiral building block is obtained, the stereocenter(s) can direct the outcome of subsequent reactions. Ring-opening reactions of chiral cyclopropanols can proceed with a high degree of stereospecificity. rsc.orgchemrxiv.org For example, the nucleophilic substitution of cyclopropylcarbinols can proceed stereospecifically, although rearrangements to homoallylic cations can sometimes erode stereochemical fidelity, depending on the substrate's substitution pattern. chemrxiv.org The ability to preserve or predictably transfer the initial stereochemistry into the final complex product is a key advantage of using such well-defined building blocks. rsc.org

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The reactivity of 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol can be significantly influenced and controlled by catalytic methods. Future research should focus on developing new catalytic systems to guide its transformations with high efficiency and stereoselectivity. The cyclopropanol (B106826) can act as a latent enolate or a homoenolate equivalent, while the dihydrofuran can serve as a nucleophile or a partner in cycloadditions.

Transition-metal catalysis, in particular, holds immense promise. For instance, gold(I) catalysts, known for their carbophilic π-acidity, could activate the dihydrofuran ring, facilitating domino reactions. mdpi.com Similarly, palladium, rhodium, or copper catalysts could engage the cyclopropanol moiety, initiating ring-opening or cross-coupling reactions. The development of chiral catalysts will be paramount for achieving enantioselective outcomes, a crucial aspect for applications in medicinal chemistry and materials science.

| Potential Catalyst Type | Target Moiety | Plausible Transformation | Anticipated Benefit |

| Chiral Gold(I) Complexes | Dihydrofuran (Alkene) | Asymmetric [4+2] or [3+2] Cycloadditions | Access to complex, enantioenriched fused-ring systems. |

| Palladium(0)/Chiral Ligand | Cyclopropanol | Asymmetric Ring-Opening/Cross-Coupling | Formation of functionalized chiral dihydrofurans with control over stereochemistry. |

| Lewis Acids (e.g., Sc(OTf)₃) | Cyclopropanol (OH) | Friedel-Crafts type reaction with external nucleophiles | Controlled formation of quaternary centers. |

| Brønsted Acids | Dihydrofuran/Cyclopropanol | Concerted Ring-Opening/Cyclization Cascade | Rapid construction of polycyclic ether frameworks. |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The combined functionalities within this compound suggest the potential for unprecedented reactivity. The cyclopropanol is a classic example of a donor-acceptor cyclopropane (B1198618), where the hydroxyl group (donor) and the dihydrofuran ring (acceptor, via its vinyl ether character) can lead to facile ring-opening under Lewis or Brønsted acidic conditions. nih.gov

Future work should aim to uncover novel transformations that exploit this synergy. For example, selective activation of the hydroxyl group could trigger a semipinacol-type rearrangement, leading to the formation of spirocyclic ketones or ring-expanded products. Alternatively, the dihydrofuran could act as an internal nucleophile, trapping a cationic intermediate generated from the cyclopropane ring-opening to form intricate bicyclic or bridged systems. Investigating its behavior under photochemical or electrochemical conditions could also reveal unique reaction pathways not accessible through traditional thermal methods.

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity in a single operation. nih.govnih.gov The structure of this compound is ideally suited for integration into such sequences. A key research direction would be to design MCRs where this compound serves as a central building block.

For instance, a three-component reaction could be envisioned involving this compound, an aldehyde, and an amine. conicet.gov.ar The reaction could initiate with the formation of an intermediate from the aldehyde and amine, which is then trapped by the nucleophilic dihydrofuran or a ring-opened form of the cyclopropane. Such strategies could provide rapid access to libraries of complex heterocyclic compounds. Zinc-catalyzed multicomponent couplings, which have been used to create furyl-substituted cyclopropanes, could be adapted for this system. researchgate.net

| Reaction Type | Potential Partners | Hypothesized Product Class |

| Aza-Diels-Alder Cascade | Imines (formed in situ) | Fused Piperidine-Dihydrofuran systems |

| Michael-Addition/Cyclization | α,β-Unsaturated Esters, Nitriles | Substituted Cyclopentane-fused Furans |

| Ugi/Wittig Sequence | Aldehydes, Amines, Isocyanides, Phosphoranes | Highly functionalized, acyclic structures with dihydrofuran terminus |

Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The application of advanced analytical and computational tools will be indispensable. In situ spectroscopic techniques, such as ReactIR or variable-temperature NMR, could be employed to observe reactive intermediates and elucidate complex reaction pathways in real-time.

Furthermore, Density Functional Theory (DFT) calculations will be a powerful tool for predicting reactivity, rationalizing stereochemical outcomes, and exploring potential energy surfaces of proposed cascade reactions. nih.gov Computational studies can provide insights into the transition states of key steps, such as the concertedness of a cycloaddition or the barrier to cyclopropane ring-opening, thereby guiding experimental design. Combining experimental kinetic studies with computational modeling will provide a holistic understanding of the factors governing the reactivity of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol under varying catalytic conditions?

- Methodological Answer : The synthesis can be approached via cyclopropanation of a pre-formed dihydrofuran precursor. For example, a [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) or transition-metal-catalyzed methods (e.g., Rh(II)) could introduce the cyclopropane ring. The dihydrofuran moiety may be synthesized via partial hydrogenation of furan derivatives or acid-catalyzed cyclization of diols, as seen in analogous systems . Key variables to optimize include solvent polarity (e.g., THF vs. DCM), temperature (-20°C to 50°C), and catalyst loading (1–5 mol%).

Q. How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in cyclopropanol derivatives?

- Methodological Answer : X-ray crystallography is definitive for assigning absolute configuration, particularly for strained systems like cyclopropanol. For instance, in structurally related oxazoline derivatives, crystallographic data resolved axial chirality and confirmed bond angles critical to stability . NMR techniques (e.g., H-H COSY, NOESY) can identify coupling constants () between cyclopropane protons and dihydrofuran substituents. For example, vicinal coupling () in the cyclopropane ring can distinguish cis/trans stereoisomers.

Q. What experimental protocols ensure the stability of this compound during storage and reactions?

- Methodological Answer : Cyclopropanols are prone to acid-catalyzed ring-opening. Stability can be enhanced by storing the compound under inert atmospheres (Ar/N₂) at -20°C in anhydrous solvents (e.g., Et₂O). Monitoring degradation via H NMR (e.g., disappearance of cyclopropane proton signals at δ 1.2–1.8 ppm) or FT-IR (loss of O-H stretch at 3200–3600 cm⁻¹) is recommended. Addition of stabilizers like BHT (0.1 wt%) may mitigate radical-induced decomposition.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the ring strain and electronic effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate bond dissociation energies (BDEs) and strain energies. Focus on the cyclopropane ring (C-C bond angles ~60°) and its conjugation with the dihydrofuran oxygen lone pairs. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the molecule. Comparative studies with non-strained analogs (e.g., cyclohexanol) highlight strain contributions to reactivity.

Q. How should researchers address contradictory data in reaction outcomes (e.g., yield disparities under similar conditions)?

- Methodological Answer : Systematic Design of Experiments (DoE) is critical. For example, if yields vary with catalyst batch, conduct ICP-MS to trace metal impurities. Kinetic profiling (e.g., in situ FT-IR or GC-MS) can identify intermediate species causing variability. Reproducibility issues may arise from subtle stereoelectronic effects; computational mechanistic studies (e.g., transition-state modeling) can clarify competing pathways.

Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in this compound?

- Methodological Answer : Isotopic labeling (e.g., O in the hydroxyl group) and trapping experiments (e.g., using D₂O for protonation studies) can track bond cleavage sites. For acid-mediated ring-opening, focus on the cyclopropane’s most strained bond (C1-C2). Compare activation energies (ΔG‡) via Eyring plots for different acids (e.g., HCl vs. TFA). Stereoelectronic analysis (e.g., Bürgi-Dunitz angle) may explain preferential attack at the cyclopropane-dihydrofuran junction.

Data Contradiction Analysis

- Case Study : Conflicting reports on cyclopropanol stability in polar solvents.

- Resolution : Conduct controlled stability assays using HPLC-MS to quantify degradation products. Compare results under rigorously anhydrous vs. humid conditions. Refer to crystallographic data (e.g., hydrogen-bonding networks in solid-state structures) to rationalize solvent-dependent behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.